molecular formula C22H22N2OS2 B4585455 3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4585455
M. Wt: 394.6 g/mol
InChI Key: IHNQMOFSUHDHFU-SILNSSARSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, which includes the compound , often involves the preparation of intermediate compounds such as oxazolones and thiazolidinones. These intermediates are then treated with primary amines or subjected to reactions like methanolysis to afford a variety of derivatives, showcasing the versatility and reactivity of the thiazolidinone core in synthetic chemistry (Stanovnik et al., 2002).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is confirmed through various techniques such as X-ray diffraction, which helps in understanding the conformation, bonding, and overall geometry of the molecule. Structural analyses reveal that thiazolidinones can adopt envelope conformations, and their molecular packing in crystals is often stabilized by hydrogen bonding (Wei et al., 2011).

Chemical Reactions and Properties

Thiazolidinone compounds participate in a wide range of chemical reactions, including cycloadditions, cyclocondensations, and interactions with nitrile oxides. These reactions are crucial for the functionalization of the thiazolidinone ring and the introduction of various substituents that define the chemical properties of the final products (Kandeel & Youssef, 2001).

Scientific Research Applications

Synthesis and Biological Applications

  • Thiazolidinone derivatives have been synthesized and explored for their biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. For example, a study on the synthesis of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones demonstrated significant antimicrobial and cytotoxic activities, highlighting the potential of thiazolidinones in pharmaceutical research and development (Feitoza et al., 2012).

Chemical Synthesis and Reactions

  • Research on the chemical synthesis and reactions of thiazolidinone derivatives provides valuable methodologies for creating compounds with potential therapeutic applications. For instance, the reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides offer insights into the synthesis of novel compounds, which could be applied to the synthesis of the compound (Kandeel & Youssef, 2001).

Anticancer and Antitumor Activities

  • Thiazolidinone derivatives have been investigated for their anticancer and antitumor activities, suggesting a potential area of application for the compound of interest. For example, a study on the facile synthesis of condensed 1,3-thiazines and thiazoles under conventional conditions reported antitumor activity, indicating the therapeutic potential of such compounds (Haggam et al., 2017).

Antioxidant Properties

  • The antioxidant properties of thiazolidinone derivatives have been explored, with some compounds showing significant activity. This suggests that the compound could also possess antioxidant properties, which are valuable in various medical and cosmetic applications (Akbas et al., 2018).

properties

IUPAC Name

(5Z)-3-(2-phenylethyl)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c25-21-20(16-18-8-10-19(11-9-18)23-13-4-5-14-23)27-22(26)24(21)15-12-17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-15H2/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNQMOFSUHDHFU-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(2-phenylethyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

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